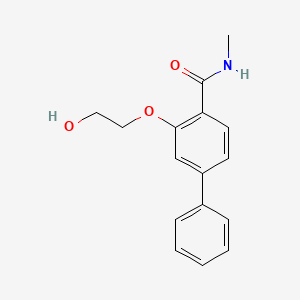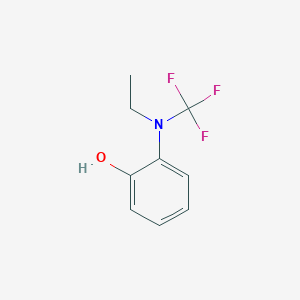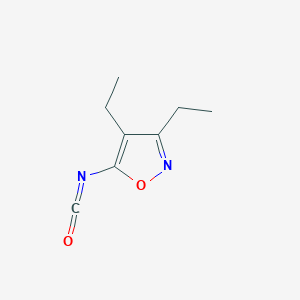
3,4-Diethyl-5-isocyanato-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethyl-5-isocyanato-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing both oxygen and nitrogen atoms. This specific compound is characterized by the presence of diethyl groups at positions 3 and 4, and an isocyanate group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-5-isocyanato-1,2-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, leading to the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, resulting in substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of manganese dioxide in packed reactors has been shown to be effective in the oxidative aromatization of oxazolines to oxazoles . This method minimizes the formation of by-products and enhances the safety profile of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diethyl-5-isocyanato-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Cycloaddition: Formation of isoxazoles through cycloaddition reactions involving nitrile oxides and alkynes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv.
Cycloaddition reagents: tert-Butyl nitrite, isoamyl nitrite, CuCl.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and isoxazoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,4-Diethyl-5-isocyanato-1,2-oxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4-Diethyl-5-isocyanato-1,2-oxazole involves its interaction with biological targets through non-covalent interactions. The compound’s isocyanate group can react with nucleophilic sites on enzymes and receptors, leading to the formation of stable adducts. This interaction can modulate the activity of the target proteins, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoles: Compounds with a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 3.
Isoxazoles: Compounds with a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 2.
Oxadiazoles: Compounds with a five-membered ring containing oxygen and two nitrogen atoms.
Uniqueness
3,4-Diethyl-5-isocyanato-1,2-oxazole is unique due to its specific substitution pattern and the presence of an isocyanate group. This structural feature imparts distinct reactivity and biological activity compared to other oxazole derivatives .
Propriétés
Numéro CAS |
71378-41-1 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
3,4-diethyl-5-isocyanato-1,2-oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-3-6-7(4-2)10-12-8(6)9-5-11/h3-4H2,1-2H3 |
Clé InChI |
WQRUUXGOWHUYMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(ON=C1CC)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




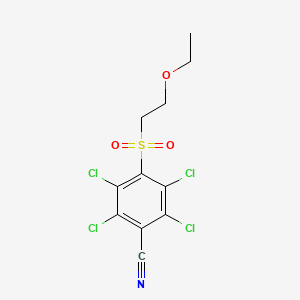
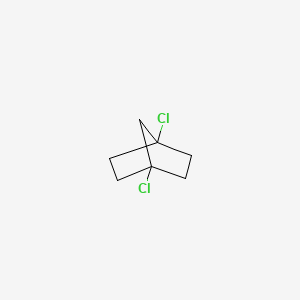
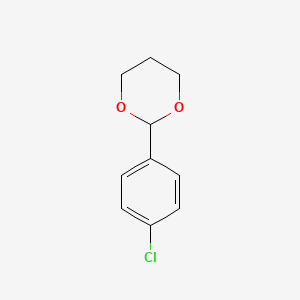
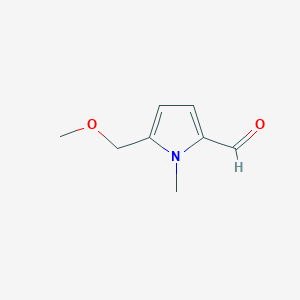
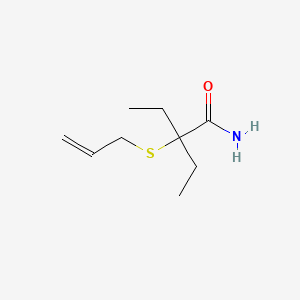

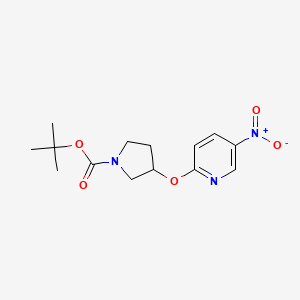
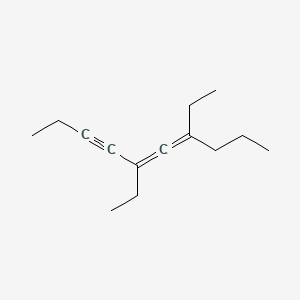
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
